

# Spectroscopic Characterization of 1-(2-Chloropyrimidin-5-yl)ethanone: A Technical Guide

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## Compound of Interest

**Compound Name:** 1-(2-Chloropyrimidin-5-yl)ethanone

**Cat. No.:** B027412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-chloropyrimidin-5-yl)ethanone**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.

## Chemical Structure

IUPAC Name: **1-(2-chloropyrimidin-5-yl)ethanone** Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O Molecular Weight: 156.57 g/mol CAS Number: 110100-00-0

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-chloropyrimidin-5-yl)ethanone**. These values are estimated based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

# <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~9.1	Singlet	2H	H-4, H-6 (Pyrimidine ring)
~2.7	Singlet	3H	-CH <sub>3</sub> (Acetyl group)

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~196	C=O (Acetyl group)
~161	C-2 (Pyrimidine ring)
~158	C-4, C-6 (Pyrimidine ring)
~132	C-5 (Pyrimidine ring)
~28	-CH <sub>3</sub> (Acetyl group)

# IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~1700	Strong	C=O stretch (ketone)
~1550	Strong	C=N stretch (pyrimidine ring)
~1450	Medium	C=C stretch (pyrimidine ring)
~850	Strong	C-Cl stretch

## MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
156/158	High	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for Cl)
141/143	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
113/115	Medium	[M-COCH <sub>3</sub> ] <sup>+</sup>
43	High	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation Approximately 5-10 mg of **1-(2-chloropyrimidin-5-yl)ethanone** is dissolved in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

3.1.2.  $^1\text{H}$  NMR Data Acquisition Proton NMR spectra are typically recorded on a 400 MHz spectrometer.[\[1\]](#) Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 to 32 scans. The free induction decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) downfield from TMS.[\[1\]](#)

3.1.3.  $^{13}\text{C}$  NMR Data Acquisition Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 MHz.[\[1\]](#) Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each carbon environment.[\[2\]](#) Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the accumulation of 512 to 1024 scans to achieve an adequate signal-to-noise ratio.[\[2\]](#) Chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).[\[3\]](#)

## Infrared (IR) Spectroscopy

For a solid sample like **1-(2-chloropyrimidin-5-yl)ethanone**, the Attenuated Total Reflectance (ATR) technique is commonly used.[\[4\]](#)

3.2.1. Sample Preparation and Data Acquisition A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . The spectrum is an average of 16 to 32 scans with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Electron Ionization (EI) is a suitable method for the analysis of relatively small and volatile organic molecules.[\[5\]](#)

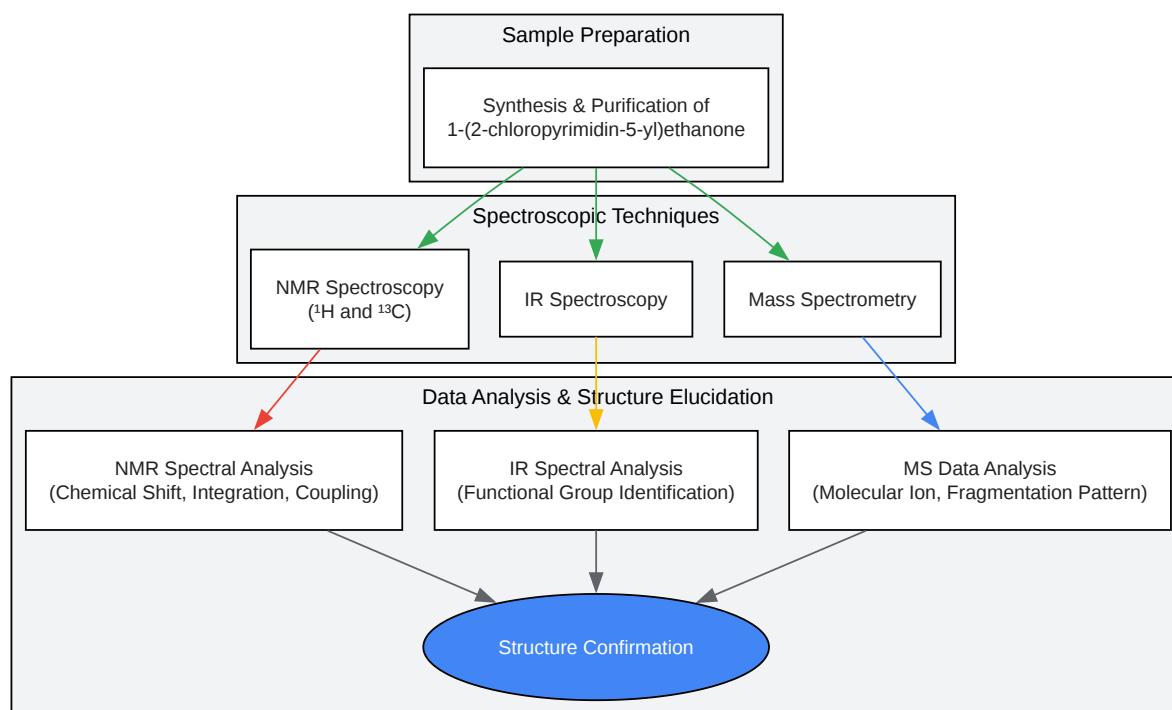
3.3.1. Sample Introduction and Ionization The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[\[5\]](#)[\[6\]](#)

3.3.2. Mass Analysis The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their

mass-to-charge ratio (m/z).<sup>[6]</sup> A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **1-(2-chloropyrimidin-5-yl)ethanone**.



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Caption: Workflow for Spectroscopic Analysis.

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